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Compound of Interest

Compound Name: Boeravinone A

Cat. No.: B15592447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Boeravinone A, a rotenoid class of flavonoid found in the plant Boerhavia diffusa. The
information presented herein is essential for the identification, characterization, and further
development of this natural compound for potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for
Boeravinone A.

Table 1: *H NMR Spectroscopic Data of Boeravinone A
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Chemical Shift ()
Proton

. Coupling Constant
Multiplicity

ppm (J) in Hz

H-1 7.82 d 8.8

H-2 6.85 dd 8.8,24
H-4 6.82 d 2.4

H-6a 4.68 d 6.2
H-12a 4.18 d 6.2

8-OH 12.81 S

10-CHs 2.15 S

11-OCHs 3.92 S

Solvent: CDCIs, Instrument Frequency: 400 MHz

Table 2: *C NMR Spectroscopic Data of Boeravinone A
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Carbon Chemical Shift (6) ppm
1 129.1
2 112.1
3 162.2
4 108.9
da 157.9
5a 113.2
6 181.2
6a 66.9
7a 161.1
8 105.1
9 163.5
10 102.8
10-CHs 8.9
11 165.7
1la 106.2
11-OCHs 56.5
12a 68.2

Solvent: CDCIs, Instrument Frequency: 100 MHz

Table 3: Mass Spectrometry Data of Boeravinone A

lon mlz

[M]* 326
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Table 4: Infrared (IR) Spectroscopic Data of Boeravinone

A
Absorption Band (cm~*) Functional Group Assignment
3410 O-H stretching (hydroxyl group)
3200 O-H stretching (hydroxyl group)
2930 C-H stretching (aliphatic)
1685 C=0 stretching (carbonyl group)
1625 C=C stretching (aromatic)
1570 C=C stretching (aromatic)
1440 C-H bending
1210 C-O stretching
1120 C-0O stretching
1080 C-O stretching

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for
obtaining the spectroscopic data of Boeravinone A. These protocols are representative of the
techniques used for the structural elucidation of novel natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of purified Boeravinone A was dissolved in an appropriate
deuterated solvent, typically chloroform-d (CDCIs), to a concentration suitable for NMR
analysis.

e 'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.
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13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz
spectrometer. The chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

Sample Introduction: The purified sample of Boeravinone A was introduced into the mass
spectrometer, likely using a direct insertion probe for a solid sample or after dissolution in a
suitable volatile solvent for other ionization techniques.

lonization: Electron lonization (El) was a common method for the analysis of such
compounds, involving bombardment of the sample with a high-energy electron beam to
induce ionization and fragmentation.

Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a
mass analyzer and detected to generate the mass spectrum. The molecular ion peak ([M]*)
was identified to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of Boeravinone A was finely ground and mixed with
potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

Analysis: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. An
infrared beam was passed through the pellet, and the absorption of radiation at different
wavenumbers was measured to generate the IR spectrum. The spectrum was analyzed to
identify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Boeravinone A.
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Workflow for Spectroscopic Analysis of Boeravinone A

Isolation & Purification

Boerhavia diffusa Plant Material

\

Solvent Extraction

\

Chromatographic Purification
(e.g., Column Chromatography, HPLC)

\

Pure Boeravinone A
1

-
: ! :
i Spectrosciapic Analysi!s
! i

NMR Spectroscopy [, Mass Spectrometry NI Infrared Spectroscopy
(*H, 3C) (EI-MS) (FT-IR)

Data Interpretation & St‘ 'ucture Elucidation

\ \

NMR Spectra Mass Spectrum IR Spectrum
(Chemical Shifts, Coupling Constants) (Molecular lon, Fragmentation Pattern) (Functional Group Identification)

Y
=@<

Click to download full resolution via product page

Spectroscopic analysis workflow for Boeravinone A.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Boeravinone A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592447#spectroscopic-data-of-boeravinone-a-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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